Cas no 1210913-01-1 (ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate)

Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound featuring both ester and aminomethyl functional groups. Its molecular structure, combining a phenylpyrazole core with a flexible aminomethyl side chain, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the ester group allows for further derivatization, while the aminomethyl moiety enhances reactivity for coupling or modification reactions. This compound is particularly valued for its potential in developing bioactive molecules, including kinase inhibitors or antimicrobial agents, due to its balanced lipophilicity and functional group compatibility. High purity grades are available for research applications requiring precise chemical control.
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate structure
1210913-01-1 structure
Product name:ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
CAS No:1210913-01-1
MF:C14H17N3O2
MW:259.303683042526
CID:5167333

ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
    • Ethyl 1-(3-(aminomethyl)phenyl)-5-methyl-1h-pyrazole-4-carboxylate
    • ethyl 1-[3-(aminomethyl)phenyl]-5-methylpyrazole-4-carboxylate
    • ethyl1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 1-[3-(aminomethyl)phenyl]-5-methyl-, ethyl ester
    • Inchi: 1S/C14H17N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3,8,15H2,1-2H3
    • InChI Key: AKHZAZRRGHIWOU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN(C2C=CC=C(CN)C=2)C=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 311
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.1

ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-55408-0.25g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
0.25g
$431.0 2023-02-10
Enamine
EN300-55408-5.0g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
5.0g
$2525.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359251-250mg
Ethyl 1-(3-(aminomethyl)phenyl)-5-methyl-1h-pyrazole-4-carboxylate
1210913-01-1 95%
250mg
¥10080.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359251-1g
Ethyl 1-(3-(aminomethyl)phenyl)-5-methyl-1h-pyrazole-4-carboxylate
1210913-01-1 95%
1g
¥21943.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074012-1g
Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1 95%
1g
¥4305.0 2023-04-05
Enamine
EN300-55408-1.0g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
1.0g
$871.0 2023-02-10
Enamine
EN300-55408-0.1g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
0.1g
$301.0 2023-02-10
Enamine
EN300-55408-0.5g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
0.5g
$679.0 2023-02-10
Enamine
EN300-55408-2.5g
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
1210913-01-1
2.5g
$1707.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359251-500mg
Ethyl 1-(3-(aminomethyl)phenyl)-5-methyl-1h-pyrazole-4-carboxylate
1210913-01-1 95%
500mg
¥15883.00 2024-08-09

Additional information on ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate

Comprehensive Overview of Ethyl 1-[3-(Aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 1210913-01-1)

Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 1210913-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, combining an ethyl carboxylate group with an aminomethylphenyl substituent. Such structural features make it a versatile intermediate for synthesizing biologically active molecules, particularly in the development of novel enzyme inhibitors and receptor modulators.

In recent years, the demand for heterocyclic compounds like ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate has surged due to their applications in drug discovery. Researchers are particularly interested in its potential role as a scaffold for kinase inhibitors, a class of therapeutics targeting cancer and inflammatory diseases. The compound's amino-functionalized aromatic ring allows for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecular fragments are optimized into lead compounds.

The synthesis of CAS No. 1210913-01-1 typically involves multi-step organic reactions, including condensation and cyclization processes. Its carboxylate ester group offers excellent reactivity for subsequent transformations, making it valuable for medicinal chemistry applications. Recent publications highlight its use in developing G-protein-coupled receptor (GPCR) ligands, addressing current pharmaceutical interests in neurological and metabolic disorders. The compound's logP value and hydrogen-bonding capacity suggest favorable drug-like properties, a hot topic in ADMET optimization discussions.

From an industrial perspective, ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate exemplifies the shift toward sustainable synthetic methodologies. Green chemistry principles are being applied to its production, minimizing hazardous byproducts—a response to increasing environmental regulations and the pharma industry's carbon footprint concerns. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, ensuring compliance with stringent ICH guidelines for impurities.

Emerging applications extend beyond pharmaceuticals. The compound's structural motifs show promise in agrochemical innovation, particularly in designing next-generation pesticides with improved target specificity and reduced ecological impact. This resonates with global discussions on food security and precision agriculture. Additionally, its potential in material science—as a building block for functional polymers—is being explored, tapping into the demand for advanced materials in electronics and coatings.

For researchers sourcing CAS 1210913-01-1, key considerations include supplier reliability, batch-to-batch consistency, and regulatory documentation. These factors dominate search queries in chemical procurement databases, reflecting the industry's emphasis on traceability. Storage recommendations typically suggest anhydrous conditions at controlled temperatures to preserve the compound's amine functionality—a frequent topic in chemical stability forums.

The patent landscape surrounding pyrazole-4-carboxylate derivatives has expanded significantly, with 1210913-01-1 appearing in claims for neuroprotective agents and metabolic disease therapeutics. This intellectual property activity correlates with rising search volumes for small molecule patents and structure-activity relationships (SAR) studies. Computational chemists frequently model this compound's molecular docking potential, leveraging AI-driven drug discovery platforms—a cutting-edge intersection of chemistry and technology.

In analytical characterization, the proton NMR spectrum of ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate displays distinctive peaks for the ethyl ester (δ 1.3-1.4 ppm, triplet; δ 4.3-4.4 ppm, quartet) and pyrazole protons (δ 7.5-8.5 ppm), topics frequently searched by organic chemists validating synthetic products. Mass spectrometry typically shows a molecular ion peak at m/z 259, with fragmentation patterns aiding structural confirmation—an essential aspect of compound verification workflows.

Future research directions may explore this compound's biocatalytic synthesis routes, aligning with the white biotechnology movement. Its potential in click chemistry applications—given the reactive azide-amine coupling compatibility—also presents opportunities, particularly in bioconjugation strategies for antibody-drug conjugates (ADCs). These areas reflect trending scientific inquiries at the intersection of chemical biology and therapeutic development.

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